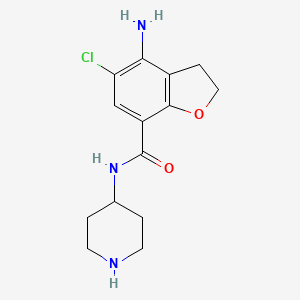

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide is a compound known for its selective serotonin receptor agonist properties. It is primarily used in the treatment of chronic idiopathic constipation due to its ability to stimulate colonic motility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide involves multiple steps, starting from the appropriate benzofuran derivative. The key steps include:

Formation of the benzofuran core: This is typically achieved through cyclization reactions involving suitable precursors.

Introduction of the piperidine moiety: This step involves the reaction of the benzofuran core with a piperidine derivative under controlled conditions.

Chlorination and amination:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogenating agents and nucleophiles are used under controlled conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide has several scientific research applications:

Chemistry: It is used as a model compound in studies involving selective serotonin receptor agonists.

Biology: The compound is studied for its effects on gastrointestinal motility and its potential use in treating other motility disorders.

Medicine: It is primarily used in the treatment of chronic idiopathic constipation and has been explored for other gastrointestinal disorders.

Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting serotonin receptors .

Mecanismo De Acción

The compound exerts its effects by selectively stimulating serotonin (5-HT4) receptors in the gastrointestinal tract. This stimulation enhances colonic motility by promoting colonic mass movements, which are the main propulsive force for defecation. The molecular targets include the 5-HT4 receptors, and the pathways involved are primarily related to serotonin signaling .

Comparación Con Compuestos Similares

Similar Compounds

Cisapride: Another serotonin receptor agonist used for gastrointestinal motility disorders.

Tegaserod: A compound with similar properties but different receptor selectivity.

Mosapride: Another selective serotonin receptor agonist with similar applications

Uniqueness

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide is unique due to its high selectivity for 5-HT4 receptors and its favorable safety profile compared to other compounds in its class. It has minimal interactions with other receptor types, reducing the risk of adverse effects .

Actividad Biológica

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C18H26ClN3O3 with a molecular weight of 367.87 g/mol. Its structure features a benzofuran core with piperidine and carboxamide functional groups, which are crucial for its biological activity.

1. Antibacterial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. In a study evaluating a series of piperidine derivatives, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis . The synthesized compounds showed varying degrees of effectiveness against other bacterial strains, indicating a potential for developing new antibacterial agents.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

| Compound D | Staphylococcus aureus | Moderate |

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. A study reported strong inhibitory activity against urease, which is relevant for treating conditions like kidney stones and urinary infections . Additionally, several derivatives demonstrated effective AChE inhibition, suggesting potential applications in treating Alzheimer’s disease and other cognitive disorders.

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| Compound E | Acetylcholinesterase | 2.14 ± 0.003 |

| Compound F | Urease | 0.63 ± 0.001 |

3. Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with target proteins such as PARP-1 (Poly(ADP-ribose) polymerase). The compound was shown to establish hydrogen bonds with critical amino acids in the enzyme's active site, enhancing its potential as a therapeutic agent in cancer treatment .

Case Studies

A notable case involved the evaluation of this compound's derivatives in BRCA2-deficient DT40 cells, where it exhibited significant cytotoxicity and PARP-1 inhibition. This suggests that the compound could be a promising candidate for targeted cancer therapies .

Propiedades

IUPAC Name |

4-amino-5-chloro-N-piperidin-4-yl-2,3-dihydro-1-benzofuran-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c15-11-7-10(13-9(12(11)16)3-6-20-13)14(19)18-8-1-4-17-5-2-8/h7-8,17H,1-6,16H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFCANNJTSJXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.